Hydrophobicity Shift vs. Des-Methoxy Analog (CID 5106341): XLogP3 Comparison
Removal of the 3‑, 4‑, and 5‑methoxy groups from the target compound (CID 4458318) yields methyl 2‑((phenylcyclopentyl)carbonylamino)benzoate (CID 5106341). This structural change reduces computed lipophilicity, shifting XLogP3 from 4.4 to 4.7. Although the des‑methoxy analog is slightly more lipophilic, it lacks the hydrogen‑bond acceptor sites provided by the three methoxy groups, leading to a 27.7 Ų lower TPSA [1][2]. The target compound therefore offers a higher polarity surface while maintaining comparable LogP, a combination that can improve aqueous solubility without sacrificing membrane permeability, as predicted by the Lipinski rule‑of‑five framework.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4.4; TPSA = 83.1 Ų |
| Comparator Or Baseline | Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate (CID 5106341): XLogP3 = 4.7; TPSA = 55.4 Ų |
| Quantified Difference | ΔXLogP3 = –0.3; ΔTPSA = +27.7 Ų |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.24 on PubChem (release 2025.09.15) |
Why This Matters
The 27.7 Ų increase in TPSA moves the compound from the 'high permeability' range (TPSA <60 Ų) into the 'moderate permeability' range (60–140 Ų), altering Caco‑2 permeability predictions and impacting hit‑to‑lead decisions where CNS penetration or oral absorption windows are critical [3].
- [1] PubChem Compound Summary for CID 4458318, Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/4458318 View Source
- [2] PubChem Compound Summary for CID 5106341, Methyl 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/5106341 View Source
- [3] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRX, 2(4), 541–553. Table 2: TPSA and CNS penetration classification thresholds. View Source
